molecular formula C20H16BrN3O3 B11307079 6-bromo-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide

6-bromo-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11307079
M. Wt: 426.3 g/mol
InChI Key: FBSXASACCBJYJO-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a bromine atom, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives.

    Bromination: Introduction of the bromine atom at the 6-position of the benzofuran ring can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Oxadiazole Formation: The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Amide Bond Formation: The final step involves coupling the benzofuran derivative with the oxadiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole moiety or the bromine atom, using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted benzofuran derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole moiety could play a role in hydrogen bonding or π-π stacking interactions, while the benzofuran core may contribute to hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-methyl-1-benzofuran-2-carboxamide: Lacks the oxadiazole moiety, which may result in different biological activity and chemical reactivity.

    3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the bromine atom, which may affect its reactivity in substitution reactions.

Uniqueness

The presence of both the bromine atom and the oxadiazole moiety in 6-bromo-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide makes it unique, as it combines the reactivity of the bromine atom with the potential biological activity of the oxadiazole moiety. This dual functionality can be leveraged in various applications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H16BrN3O3

Molecular Weight

426.3 g/mol

IUPAC Name

6-bromo-3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16BrN3O3/c1-12-15-8-7-14(21)11-16(15)26-18(12)20(25)22-10-9-17-23-19(24-27-17)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,22,25)

InChI Key

FBSXASACCBJYJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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